6-Bromo-2-(bromomethyl)benzo[d]oxazole
Description
Structural Classification and Nomenclature of 6-Bromo-2-(bromomethyl)benzo[d]oxazole
This compound is a halogenated heterocyclic aromatic compound. Its core structure is a benzoxazole (B165842), which consists of a benzene (B151609) ring fused to an oxazole (B20620) ring. The nomenclature of the compound is derived from this core structure with substituents indicated by their position and type. The "6-Bromo" prefix indicates a bromine atom attached to the 6th position of the benzoxazole ring, and "2-(bromomethyl)" indicates a methyl group attached to the 2nd position, which is itself substituted with a bromine atom.
The presence of two bromine atoms, one on the aromatic ring and one on the methyl group, suggests that this compound could be a versatile intermediate in organic synthesis. The bromomethyl group is a particularly reactive functional group, often used in alkylation reactions.
Given the scarcity of experimental data for this compound, the following table presents information on closely related compounds to provide context for its potential properties.
| Property | 6-Bromo-2-(chloromethyl)-1,3-benzoxazole | 6-Bromo-2-methylbenzo[d]oxazole | 2-(Bromomethyl)benzo[d]oxazole |
| CAS Number | 944903-23-5 bldpharm.com | 151230-42-1 bldpharm.com | 73101-74-3 musechem.com |
| Molecular Formula | C8H5BrClNO | C8H6BrNO | C8H6BrNO musechem.com |
| Molecular Weight | 246.49 g/mol bldpharm.com | 212.04 g/mol | 212.04 g/mol musechem.com |
| General Description | A halogenated benzoxazole derivative. | A methylated and brominated benzoxazole. | A benzoxazole with a bromomethyl substituent. |
This table presents data for related compounds due to the limited availability of specific data for this compound.
A plausible synthetic route to this compound could involve the radical bromination of 6-bromo-2-methylbenzo[d]oxazole, a known compound. This type of reaction is a common method for introducing a halogen to a methyl group attached to an aromatic ring.
Significance within the Benzoxazole Class of Heterocyclic Compounds
Benzoxazole derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse range of biological activities. nih.gov The benzoxazole nucleus is considered a "privileged scaffold" as it is a common structural motif in many biologically active compounds.
Derivatives of benzoxazole have been reported to exhibit a wide array of pharmacological properties, including:
Antimicrobial activity: Many benzoxazole derivatives have shown efficacy against various strains of bacteria and fungi.
Anticancer activity: Certain benzoxazoles have been investigated for their potential as anticancer agents, demonstrating cytotoxic effects against various cancer cell lines.
Anti-inflammatory properties: Some compounds containing the benzoxazole core have exhibited anti-inflammatory effects.
Antiviral activity: Research has also explored the potential of benzoxazole derivatives as antiviral agents.
The significance of the benzoxazole class lies in its versatility and the ability to modify its structure at various positions to tune its biological activity. The introduction of different functional groups, such as halogens, can significantly impact the compound's physicochemical properties and its interaction with biological targets.
Historical Context and Evolution of Benzoxazole Chemistry Research
The study of heterocyclic compounds, including benzoxazoles, dates back to the 19th century with the advancement of organic chemistry. The initial research focused on the synthesis and basic characterization of these novel ring systems. Over the decades, the field has evolved significantly, driven by the discovery of the diverse applications of these compounds.
The development of new synthetic methodologies has been a crucial aspect of the evolution of benzoxazole chemistry. Early methods often required harsh reaction conditions, but modern synthetic chemistry has provided milder and more efficient routes to these compounds. These advancements have facilitated the creation of large libraries of benzoxazole derivatives for biological screening.
In recent years, there has been a growing interest in the development of green synthetic methods for benzoxazoles, aiming to reduce the environmental impact of chemical synthesis. The continual exploration of the chemical space around the benzoxazole scaffold ensures that it will remain an important area of research for years to come.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromo-2-(bromomethyl)-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2NO/c9-4-8-11-6-2-1-5(10)3-7(6)12-8/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPIJNSULZZGMMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)OC(=N2)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Bromo 2 Bromomethyl Benzo D Oxazole
Direct Synthetic Routes to the Core Structure
Direct routes focus on assembling the final molecular architecture from precursors that already contain the necessary substituents or their immediate precursors.
A primary and widely utilized method for synthesizing the benzoxazole (B165842) core involves the condensation of an ortho-aminophenol with a carboxylic acid or its derivative. nih.govrsc.org For the specific synthesis of the target compound, this involves the reaction of 4-bromo-2-aminophenol with a derivative of bromoacetic acid. The 4-bromo-2-aminophenol provides the backbone for what will become the 6-bromo-substituted benzene (B151609) portion of the benzoxazole. google.com The bromoacetic acid derivative supplies the carbon that will form the C2 position of the oxazole (B20620) ring, along with the attached bromomethyl group.
The reaction is typically facilitated by a dehydrating agent or catalyst and often requires heating. Polyphosphoric acid (PPA) is a common medium for this type of cyclocondensation. The process involves an initial acylation of the amino group of the aminophenol, followed by an intramolecular cyclization and dehydration to form the stable aromatic oxazole ring. A variety of catalysts, including metal catalysts and ionic liquids, have been explored to improve yields and reaction conditions. nih.gov
Table 1: Overview of Condensation Reaction Components
| Starting Material | Role in Final Structure | Key Reaction |
|---|---|---|
| 4-Bromo-2-aminophenol | Forms the 6-bromo-substituted benzene ring and provides the oxygen and nitrogen for the oxazole ring. | Acylation |
An alternative direct approach involves the regioselective bromination of a benzoxazole precursor that does not yet have a bromine substituent on the benzene ring. In this scenario, one might start with 2-(bromomethyl)benzo[d]oxazole. The challenge then becomes the selective introduction of a bromine atom at the 6-position of the benzoxazole ring system.
The position of electrophilic substitution on the benzoxazole ring is dictated by the electronic properties of the heterocyclic system. The reaction must be carefully controlled to achieve the desired regioselectivity, as multiple positions on the benzene ring are susceptible to halogenation. nih.gov Metal-free halogenation methods, as well as palladium-catalyzed reactions using reagents like N-bromosuccinimide (NBS), have been developed to control the position of halogenation on heterocyclic compounds. nih.govsemanticscholar.orgrsc.org The choice of solvent and catalyst can significantly influence the outcome, favoring substitution at a specific position. semanticscholar.org
Functionalization and Derivatization Approaches
These methods begin with a benzoxazole molecule that is subsequently modified in a stepwise fashion to introduce the required bromo-substituents at the desired positions.
This synthetic strategy commences with 6-bromo-2-methylbenzo[d]oxazole. The key transformation is the selective bromination of the methyl group at the C2 position, a process known as side-chain halogenation. This reaction is typically performed under free-radical conditions.
The reagent of choice for this type of reaction is often N-bromosuccinimide (NBS), which is known for its ability to brominate allylic and benzylic positions. google.comgoogle.com The reaction is usually initiated by ultraviolet (UV) light or a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is performed in a non-polar solvent, historically carbon tetrachloride, although safer alternatives are now preferred. google.comlibretexts.org This method allows for the specific introduction of a bromine atom onto the methyl group without further substitution on the electron-rich aromatic ring. libretexts.org
Table 2: Conditions for Side-Chain Bromination
| Reagent | Initiator | Solvent | Purpose |
|---|
This approach is conceptually similar to that described in 2.1.2, but the starting material is 2-(bromomethyl)benzo[d]oxazole. The goal is to perform an electrophilic aromatic substitution to add a bromine atom to the benzene ring. The existing benzoxazole ring and the bromomethyl group will influence the position of the incoming electrophile. The nitrogen and oxygen atoms of the oxazole ring generally direct incoming electrophiles to specific positions on the fused benzene ring. Achieving high regioselectivity for the 6-position requires careful selection of brominating agents and reaction conditions, potentially using a Lewis acid catalyst to facilitate the reaction.
Advanced Synthetic Techniques and Green Chemistry Considerations
Modern synthetic chemistry emphasizes the development of methods that are not only efficient but also environmentally benign. jetir.orgorgchemres.org In the context of benzoxazole synthesis, this has led to the exploration of green chemistry principles.
Several advancements aim to reduce the environmental impact of these syntheses:
Catalysis: The use of reusable heterogeneous catalysts can simplify product purification and reduce waste. ijpbs.com Nanocatalysts, such as those based on copper or silver, have shown high efficacy in promoting the condensation reactions needed to form the benzoxazole ring, often under milder conditions. ijpbs.comckthakurcollege.net
Alternative Solvents: Traditional organic solvents are often replaced with more environmentally friendly options like water or ethanol. orgchemres.orgckthakurcollege.net Performing reactions in aqueous media can reduce the cost and toxicity associated with the synthesis. orgchemres.org
Energy Efficiency: Microwave-assisted synthesis has emerged as a powerful tool to accelerate organic reactions. semanticscholar.orgrsc.org It can significantly reduce reaction times from hours to minutes, leading to lower energy consumption and often improved product yields. semanticscholar.org
These green approaches are applicable to the general synthesis of the benzoxazole scaffold and can be adapted for the specific production of 6-Bromo-2-(bromomethyl)benzo[d]oxazole, making the process more sustainable. organic-chemistry.org
Continuous Flow Synthesis of Oxazole Derivatives and Analogues
Continuous flow chemistry has emerged as a powerful technology for the synthesis of organic compounds, offering advantages such as enhanced safety, better temperature control, and improved scalability over traditional batch processes. acs.orgnih.gov The application of continuous flow technology is particularly beneficial for reactions involving unstable intermediates, as it allows for their rapid in-line quenching, thereby minimizing the formation of byproducts. cam.ac.ukacs.orgnih.gov
An efficient and scalable continuous flow process for the synthesis of highly functionalized benzoxazoles has been reported, starting from 3-halo-N-acyl anilines. cam.ac.ukacs.orgnih.gov This method involves a base-mediated deprotonation, followed by ortho-lithiation and intramolecular cyclization to form a lithiated benzoxazole intermediate, which is then quenched in-line with an electrophile. cam.ac.ukacs.orgnih.gov This approach has demonstrated high yield and quality of the final product. cam.ac.ukacs.orgnih.gov
Another continuous flow methodology for the synthesis of 2-arylbenzoxazoles utilizes heterogeneous manganese-based catalysts in combination with an environmentally friendly solvent, cyclopentylmethyl ether. rsc.orgresearchgate.net This process is promoted by oxygen, which also ensures the regeneration of the catalyst. rsc.orgresearchgate.net
While a specific continuous flow synthesis for this compound has not been detailed in the literature, a plausible route could be adapted from the synthesis of 2-(bromomethyl)oxazoles. beilstein-journals.org This would involve the thermolysis of a suitable vinyl azide (B81097) to generate an azirine, which then reacts with bromoacetyl bromide to form the 2-(bromomethyl)oxazole core. beilstein-journals.org Integrating this into a continuous flow setup could potentially allow for the safe and efficient synthesis of the target compound.
The following table presents examples of benzoxazole derivatives synthesized using continuous flow methodologies, showcasing the versatility of this technique.
| Entry | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 1 | 3-Chloro-N-acetylaniline | n-BuLi, THF, -20 °C; then electrophile | 2-Substituted benzoxazole | High | cam.ac.uk |
| 2 | 2-Aminophenol (B121084) and Benzaldehyde (B42025) | MnO₂/SBA-15, CPME, O₂, 120 °C | 2-Phenylbenzoxazole | 95 | rsc.org |
| 3 | Vinyl azide | Thermolysis; then bromoacetyl bromide | 2-(Bromomethyl)oxazole | 57 (batch) | beilstein-journals.org |
This table showcases the synthesis of various oxazole and benzoxazole derivatives using continuous flow and related methods, as a direct continuous flow synthesis of this compound is not available in the cited literature.
Metal-Free Synthetic Approaches for Benzoxazole Derivatives
The development of metal-free synthetic methods is a key goal in green chemistry, aiming to reduce the environmental impact and potential toxicity associated with metal catalysts. rsc.org Several metal-free approaches for the synthesis of benzoxazoles have been reported, often involving the condensation of 2-aminophenols with various carbonyl compounds or their derivatives. rsc.orgnih.gov
One such method involves the reaction of 2-aminophenols with aldehydes in the presence of a Brønsted acidic ionic liquid gel as a heterogeneous catalyst under solvent-free conditions. acs.org This approach offers high yields and the catalyst can be recycled multiple times without a significant loss of activity. acs.org Another strategy employs the direct oxidative cyclization of catechols and primary amines using systems like DDQ/EA or O₂/water, providing a green and economical route to benzoxazoles. researchgate.net
Furthermore, a one-pot cascade transformation has been developed for the synthesis of benzoxazoles from easily available phenols and nitroalkanes using polyphosphoric acid (PPA) as a promoter. rsc.org This metal-free and oxidant-free method proceeds through an ortho-C–H functionalization, followed by a Beckman rearrangement and intramolecular cyclocondensation. rsc.org
For the specific synthesis of this compound, a potential metal-free route could involve the reaction of 2-amino-5-bromophenol (B182750) with bromoacetic acid or a derivative thereof, promoted by a suitable acid catalyst and dehydrating agent. The following table provides examples of benzoxazole derivatives synthesized using metal-free methods.
| Entry | Reactant 1 | Reactant 2 | Catalyst/Reagent | Conditions | Product | Yield (%) | Reference |
| 1 | 2-Aminophenol | Benzaldehyde | BAIL gel (1 mol%) | Solvent-free, 130 °C, 5 h | 2-Phenylbenzoxazole | 98 | acs.org |
| 2 | Catechol | Benzylamine | DDQ, Ethyl Acetate | Room temp, 5 h | 2-Phenylbenzoxazole | 92 | researchgate.net |
| 3 | Phenol | Nitroethane | PPA | 120 °C, 12 h | 2-Methylbenzoxazole | 85 | rsc.org |
| 4 | 2-Aminophenol | DMA | Imidazolium chloride | 140 °C, 8 h | 2-Methylbenzoxazole | - | nih.gov |
This table illustrates various metal-free synthetic routes to benzoxazole derivatives. A specific metal-free synthesis of this compound is not detailed in the provided sources.
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product in any chemical synthesis. For the synthesis of benzoxazoles, several parameters can be fine-tuned, including the choice of catalyst, solvent, temperature, and reaction time.
In the synthesis of 2-substituted benzoxazoles from amides and 2-aminophenols, the reaction was optimized by screening different bases, with 2-fluoropyridine (B1216828) being identified as the most effective. nih.gov The reaction conditions for the synthesis of benzoxazoles from 2-aminophenol and benzaldehyde using a Brønsted acidic ionic liquid gel were optimized by varying the catalyst loading and temperature, with 1 mol% of the catalyst at 130 °C providing the best results under solvent-free conditions. acs.org
The preparation of 2-substituted benzoxazoles via a platinum nanocluster-catalyzed reaction of N-substituted 2-aminophenols also involved the optimization of reaction conditions to achieve high efficiency. researchgate.net
For a hypothetical synthesis of this compound, optimization would likely involve screening different brominating agents for the side-chain bromination of a precursor like 6-bromo-2-methylbenzoxazole. sigmaaldrich.com Reagents such as N-bromosuccinimide (NBS) are commonly used for such transformations, and the reaction would need to be optimized in terms of solvent, temperature, and the use of a radical initiator. nih.gov
The following table demonstrates the effect of varying reaction conditions on the yield of a representative benzoxazole synthesis.
| Entry | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Tf₂O | - | DCM | Room Temp | 1 | 65 | nih.gov |
| 2 | Tf₂O | Pyridine | DCM | Room Temp | 1 | 80 | nih.gov |
| 3 | Tf₂O | 2,6-Lutidine | DCM | Room Temp | 1 | 85 | nih.gov |
| 4 | Tf₂O | 2-Fluoropyridine | DCM | Room Temp | 1 | 95 | nih.gov |
This table illustrates the optimization of the synthesis of 2-benzylbenzo[d]oxazole from 1-morpholino-2-phenylethan-1-one and 2-aminophenol, showcasing the impact of different bases on the reaction yield as reported in the literature.
Chemical Reactivity and Transformation Studies of 6 Bromo 2 Bromomethyl Benzo D Oxazole
Reactivity of the Bromomethyl Moiety
The bromomethyl group (-CH₂Br) at the 2-position is analogous to a benzylic bromide. The carbon atom is electrophilic and susceptible to attack by a wide range of nucleophiles, primarily through substitution reactions. Its high reactivity is a cornerstone of its utility in synthetic chemistry.
The primary reaction pathway for the bromomethyl group is nucleophilic substitution (Sₙ2). The carbon-bromine bond is readily cleaved upon attack by nucleophiles, leading to the displacement of the bromide ion and the formation of a new bond between the methylene (B1212753) carbon and the nucleophile. This reaction is fundamental to introducing a variety of functional groups onto the benzoxazole (B165842) scaffold.
Studies on analogous heterocyclic systems demonstrate that N-nucleophiles, such as those in substituted 2-amino benzothiazoles, readily displace halides in alkylation reactions. aip.org Similarly, S-nucleophiles, like 1,3-benzothiazole-2-thiol, have been shown to react effectively with bromomethyl groups on other heterocyclic rings. nih.govresearchgate.net This suggests that 6-Bromo-2-(bromomethyl)benzo[d]oxazole can react with a diverse array of nucleophiles.
Table 1: Examples of Nucleophilic Substitution Reactions
| Nucleophile Type | Example Nucleophile | Reagent | Expected Product Structure |
|---|---|---|---|
| N-Nucleophile | Amine (R-NH₂) | R-NH₂ | 6-Bromo-2-((R-amino)methyl)benzo[d]oxazole |
| O-Nucleophile | Alcohol (R-OH) | R-OH, Base | 6-Bromo-2-((alkoxy)methyl)benzo[d]oxazole |
| S-Nucleophile | Thiol (R-SH) | R-SH, Base | 6-Bromo-2-((R-thio)methyl)benzo[d]oxazole |
A significant subset of nucleophilic substitution is alkylation, which involves the formation of a new carbon-carbon bond. When the nucleophile is a carbanion, the reaction is termed C-alkylation. Stabilized carbanions, such as those derived from malonic esters or β-ketoesters, are effective nucleophiles for reacting with the bromomethyl group of this compound. This reaction provides a powerful method for extending the carbon chain at the 2-position, a key step in building more complex molecular architectures. eie.grnih.gov
For example, the reaction with diethyl malonate in the presence of a base like sodium ethoxide would yield a diethyl 2-((6-bromobenzo[d]oxazol-2-yl)methyl)malonate. This product can then be further manipulated, for instance, through hydrolysis and decarboxylation, to introduce a propanoic acid side chain.
The bromomethyl group is a precursor for generating other reactive intermediates. One common transformation is the reaction with triphenylphosphine (B44618) to form a phosphonium (B103445) salt. This salt is a stable, crystalline solid that serves as a key intermediate in the Wittig reaction, allowing for the conversion of the bromomethyl group into a vinyl group by reaction with an aldehyde or ketone.
Furthermore, studies on the analogous compound 2-bromomethyl-1,3-thiaselenole have shown that the presence of a neighboring heteroatom can lead to the formation of a stabilized cationic intermediate (a seleniranium cation) in solution. nih.govmdpi.com This anchimeric assistance enhances the reactivity of the molecule towards nucleophiles. mdpi.com It is plausible that the nitrogen or oxygen atom of the oxazole (B20620) ring in this compound could similarly participate, forming a transient, highly electrophilic aziridinium- or oxonium-like cation, which would readily react with nucleophiles.
Reactivity of the Aryl Bromide Moiety
The bromine atom attached directly to the benzene (B151609) ring at the 6-position is significantly less reactive towards classical nucleophilic substitution than the bromomethyl group. Its primary utility in synthesis comes from its ability to participate in transition metal-catalyzed cross-coupling reactions.
Transition metal-catalyzed reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and aryl halides are common starting materials for these transformations. eie.grmdpi.com
The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex. researchgate.netnih.gov The aryl bromide at the 6-position of the benzoxazole is an excellent substrate for this reaction, allowing for the introduction of a wide variety of aryl, heteroaryl, vinyl, or alkyl groups. mit.edursc.org This reaction is known for its mild conditions and tolerance of diverse functional groups. nih.gov
The Sonogashira cross-coupling reaction couples an aryl halide with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. nih.gov This reaction is highly efficient for forming C(sp²)-C(sp) bonds, providing a direct route to arylalkynes. researchgate.netrsc.org The 6-bromo position can be selectively coupled with various alkynes to produce 6-alkynylbenzo[d]oxazole derivatives.
Table 2: Examples of Transition Metal-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System | Expected Product Structure |
|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-(Bromomethyl)-6-phenylbenzo[d]oxazole |
| Suzuki-Miyaura | Methylboronic acid | Pd catalyst, base | 2-(Bromomethyl)-6-methylbenzo[d]oxazole |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-(Bromomethyl)-6-(phenylethynyl)benzo[d]oxazole |
Nucleophilic aromatic substitution (SₙAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. rsc.org Unlike Sₙ1 and Sₙ2 reactions, the SₙAr mechanism typically proceeds through a two-step addition-elimination sequence, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. nih.gov
For SₙAr to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups, typically positioned ortho and/or para to the leaving group. mdpi.com In this compound, the benzoxazole ring system is moderately electron-withdrawing, but it generally does not provide sufficient activation for the aryl bromide to readily undergo SₙAr with common nucleophiles under mild conditions. Reactions of this type on similar, but more electron-deficient, systems like 4-bromobenzobisthiadiazole have been shown to proceed with strong nucleophiles like amines and thiols, highlighting the need for significant electronic activation. nih.gov Therefore, SₙAr at the 6-position of this specific compound would likely require harsh reaction conditions or the introduction of additional electron-withdrawing substituents on the benzene ring.
Intramolecular Cyclization and Rearrangement Reactions Involving Benzoxazole Scaffolds
Intramolecular cyclization is a powerful strategy for the efficient construction of fused-ring systems, often leading to complex molecules from simple precursors in a single step. The 2-(bromomethyl) group of this compound is an excellent electrophilic handle for such transformations. By first functionalizing the 6-bromo position, a nucleophile can be introduced into the molecule, setting the stage for a subsequent intramolecular ring-closing reaction.
For instance, a Suzuki coupling at the 6-position with a suitably substituted boronic acid, such as 2-formylphenylboronic acid, would yield an intermediate aldehyde. This aldehyde can then be converted to a nucleophile, for example, via reduction to an alcohol, which can subsequently undergo an intramolecular Williamson ether synthesis by attacking the bromomethyl carbon. This sequence would result in the formation of a new, fused heterocyclic ring system. The general mechanism for such base-induced cyclizations often involves the deprotonation of a nucleophile which then attacks an electrophilic center to close a ring. nih.gov
Another class of relevant transformations includes intramolecular rearrangements. The Smiles rearrangement, a type of intramolecular nucleophilic aromatic substitution, has been observed in benzoxazole-related systems. acs.org While a direct Smiles rearrangement involving this compound is not canonical, derivatives synthesized from it could be designed to undergo such processes, leading to constitutional isomers that would be difficult to access through other synthetic routes.
The table below outlines a hypothetical reaction pathway illustrating the potential of this compound in intramolecular cyclization.
| Step | Reactant | Reagent(s) | Product | Reaction Type |
| 1 | This compound | 2-Formylphenylboronic acid, Pd catalyst, Base | 6-(2-Formylphenyl)-2-(bromomethyl)benzo[d]oxazole | Suzuki Coupling |
| 2 | 6-(2-Formylphenyl)-2-(bromomethyl)benzo[d]oxazole | Sodium borohydride (B1222165) (NaBH₄) | 6-(2-(Hydroxymethyl)phenyl)-2-(bromomethyl)benzo[d]oxazole | Aldehyde Reduction |
| 3 | 6-(2-(Hydroxymethyl)phenyl)-2-(bromomethyl)benzo[d]oxazole | Sodium hydride (NaH) | Fused oxazocine-benzoxazole system | Intramolecular Williamson Ether Synthesis |
Applications as a Building Block in Complex Chemical Synthesis
The bifunctional nature of this compound makes it an ideal starting material for the synthesis of complex molecules, including novel heterocycles and diverse chemical libraries for drug discovery. nih.govnih.gov
The two bromine atoms on the this compound scaffold can be addressed sequentially or in one-pot procedures to build intricate molecular frameworks. The highly reactive bromomethyl group is susceptible to substitution by a wide variety of nucleophiles (e.g., amines, thiols, alcohols, carbanions), allowing for the attachment of various side chains or ring precursors.
Subsequently, the more stable aryl bromide at the 6-position can participate in a range of palladium-catalyzed cross-coupling reactions. These reactions are fundamental to modern organic synthesis and enable the formation of carbon-carbon and carbon-heteroatom bonds. For example, a Sonogashira coupling could introduce an alkyne, which could then undergo a [3+2] cycloaddition to form a new five-membered ring. Alternatively, an intramolecular Heck reaction, following the introduction of an olefin-containing sidechain at the 2-position, could be used to construct a new carbocyclic or heterocyclic ring fused to the benzoxazole core. Such strategies have been employed in the synthesis of complex natural products and their analogues. rsc.org
The following table presents potential cross-coupling reactions at the 6-bromo position and their application in constructing polycyclic systems.
| Coupling Reaction | Coupling Partner | Potential Subsequent Reaction | Resulting Polycyclic System |
| Suzuki | Arylboronic acid | Intramolecular C-H activation | Fused polyaromatic systems |
| Heck | Alkene | Cyclization | Benzo-fused carbocycles/heterocycles |
| Sonogashira | Terminal alkyne | Annulation / Cycloaddition | Fused aromatic or heteroaromatic rings |
| Buchwald-Hartwig | Amine | Intramolecular condensation | Fused nitrogen-containing heterocycles |
The generation of chemical libraries containing a multitude of structurally related compounds is a cornerstone of modern drug discovery. nih.gov The orthogonal reactivity of the two bromine atoms in this compound makes it an excellent scaffold for combinatorial chemistry and the parallel synthesis of compound libraries.
A typical library synthesis strategy would involve a two-step reaction sequence performed in a parallel format. In the first step, a diverse set of nucleophiles (R¹-NuH) is reacted with the 2-(bromomethyl) position. In the second step, the resulting array of intermediates is subjected to a cross-coupling reaction with a diverse set of coupling partners (R²-M), such as boronic acids or stannanes, at the 6-bromo position. This approach, known as diversity-oriented synthesis, allows for the rapid generation of a large number of distinct molecules from a common core structure. Each final compound incorporates unique R¹ and R² groups, systematically exploring the chemical space around the benzoxazole scaffold.
The interactive table below illustrates a small subset of a potential chemical library derived from this compound, showcasing the diversity that can be achieved.
| Entry | R¹-Nucleophile (at C2) | R²-Boronic Acid (at C6) | Final Product Structure |
| 1 | Morpholine | Phenylboronic acid | 6-Phenyl-2-(morpholinomethyl)benzo[d]oxazole |
| 2 | Morpholine | 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl)-2-(morpholinomethyl)benzo[d]oxazole |
| 3 | Morpholine | Thiophene-2-boronic acid | 6-(Thiophen-2-yl)-2-(morpholinomethyl)benzo[d]oxazole |
| 4 | Piperidine | Phenylboronic acid | 6-Phenyl-2-(piperidin-1-ylmethyl)benzo[d]oxazole |
| 5 | Piperidine | 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl)-2-(piperidin-1-ylmethyl)benzo[d]oxazole |
| 6 | Piperidine | Thiophene-2-boronic acid | 6-(Thiophen-2-yl)-2-(piperidin-1-ylmethyl)benzo[d]oxazole |
| 7 | Thiocresol | Phenylboronic acid | 6-Phenyl-2-((p-tolylthio)methyl)benzo[d]oxazole |
| 8 | Thiocresol | 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl)-2-((p-tolylthio)methyl)benzo[d]oxazole |
| 9 | Thiocresol | Thiophene-2-boronic acid | 6-(Thiophen-2-yl)-2-((p-tolylthio)methyl)benzo[d]oxazole |
Reaction Mechanism and Kinetics Investigations
Elucidation of Specific Reaction Pathways and Intermediate Formation
Detailed studies elucidating the specific reaction pathways for 6-Bromo-2-(bromomethyl)benzo[d]oxazole are not available in the reviewed literature. Such investigations would typically involve techniques like isotopic labeling, in-situ spectroscopic monitoring (e.g., NMR, IR), and computational modeling to map the energetic landscape of potential reaction coordinates. The identification of transient intermediates, such as carbocations or radical species, would be a crucial aspect of this research. While general mechanisms for reactions of similar 2-(halomethyl) substituted heterocycles have been proposed, their direct applicability to this compound has not been experimentally verified.
Kinetic Studies of Key Transformations Involving the Compound
A thorough search of scientific databases did not yield any specific kinetic studies on the key transformations of this compound. Kinetic investigations are fundamental to understanding reaction rates, determining the order of reactions, and calculating activation energies. This data is essential for optimizing reaction conditions and scaling up chemical processes. The absence of such studies indicates a gap in the current understanding of the reactivity of this compound.
Investigation of Catalytic Cycles and Their Influence on Reaction Outcomes
Similarly, there is a lack of published research on the catalytic cycles involving this compound. Catalysts can significantly influence the reaction pathways, selectivity, and efficiency of chemical transformations. Investigations in this area would explore the use of various catalysts, such as transition metals or organocatalysts, to promote specific reactions of the compound. The elucidation of the catalytic cycle would involve identifying the active catalytic species, substrate-catalyst interactions, and the turnover-limiting step.
Computational Chemistry and Theoretical Studies
Electronic Structure Calculations (e.g., Density Functional Theory) for Characterizing Molecular Properties
No specific Density Functional Theory (DFT) studies on 6-Bromo-2-(bromomethyl)benzo[d]oxazole were found in the reviewed literature. DFT is a common method used to investigate the electronic structure, molecular orbitals (such as HOMO and LUMO), electrostatic potential, and other quantum chemical properties of organic molecules. irjweb.comnih.gov For related benzoxazole (B165842) and bromo-substituted aromatic systems, DFT calculations, often using functionals like B3LYP with various basis sets, are employed to understand their structural and electronic characteristics. researchgate.netresearchgate.netejournal.by However, specific calculations detailing bond lengths, bond angles, dihedral angles, and electronic properties for this compound are not available.
Reaction Energetics and Transition State Predictions for Synthetic Pathways
There is no available research detailing the computational study of reaction energetics or transition state predictions for the synthetic pathways of this compound. Such studies are crucial for understanding reaction mechanisms, optimizing reaction conditions, and predicting the feasibility of different synthetic routes. nih.gov For instance, quantum chemical calculations can elucidate the energy barriers for nucleophilic substitution at the bromomethyl group, a key reaction for this molecule's derivatization. nih.gov Without specific studies, any discussion on its reaction energetics would be speculative.
Molecular Dynamics Simulations to Understand Conformation and Dynamics
Molecular dynamics (MD) simulations provide insights into the conformational flexibility and dynamic behavior of molecules over time. The search for literature did not yield any MD simulation studies conducted on this compound. MD simulations for similar heterocyclic structures are often used to explore their stability in different environments and their interaction with other molecules, such as biological macromolecules. researchgate.netnih.gov
In Silico Molecular Docking and Ligand-Protein Interaction Simulations for Potential Biological Targets (in vitro context)
While molecular docking is a widely used technique to predict the binding affinity and interaction patterns of small molecules with protein targets, no in silico docking studies specifically featuring this compound have been published. nih.gov The benzoxazole scaffold is known to interact with various biological targets, and derivatives are often evaluated computationally against enzymes like kinases or heme-binding proteins. nih.govmdpi.commdpi.com However, without specific docking scores, binding energy calculations, or identified interacting residues for this compound, its potential biological targets remain computationally uncharacterized.
Quantitative Structure-Activity Relationship (QSAR) Modeling from In Vitro Data
Quantitative Structure-Activity Relationship (QSAR) models are developed to correlate the chemical structure of compounds with their biological activity. The development of a QSAR model requires a dataset of structurally related compounds with measured in vitro activity. No QSAR studies incorporating this compound were identified.
Exploration of in Vitro Biological Activities and Mechanistic Insights for Benzoxazole Derivatives
In Vitro Antimicrobial Activity Studies
Comprehensive studies detailing the in vitro antimicrobial activity of 6-Bromo-2-(bromomethyl)benzo[d]oxazole against various bacterial and fungal strains are not prominently featured in the current body of scientific research. The benzoxazole (B165842) scaffold is known to be a key pharmacophore in the development of antimicrobial agents, with numerous derivatives exhibiting potent activity against a range of pathogens. However, specific data, including minimum inhibitory concentrations (MICs) and detailed mechanistic insights for this compound, are yet to be established.
Investigation of Antibacterial Mechanisms in Cellular Models
There is a scarcity of research investigating the specific antibacterial mechanisms of this compound in cellular models. While related benzoxazole derivatives have been shown to interfere with essential bacterial processes, the precise molecular targets and pathways affected by this compound are unknown.
Exploration of Antifungal Mechanisms in Cellular Models
Similarly, the exploration of antifungal mechanisms for this compound in cellular models has not been extensively reported. The potential of this compound to disrupt fungal cell integrity or metabolic pathways remains an area for future investigation.
In Vitro Anti-inflammatory Activity Studies
The in vitro anti-inflammatory properties of this compound have not been a primary focus of published research. Although the benzoxazole nucleus is present in compounds with known anti-inflammatory effects, specific assays to determine the activity of this derivative are lacking.
Cellular and Biochemical Pathway Modulation (e.g., COX inhibition, cytokine regulation)
There is no available data on the modulation of cellular and biochemical pathways related to inflammation by this compound. Studies on its potential to inhibit key inflammatory enzymes like cyclooxygenases (COX) or to regulate the production of inflammatory cytokines have not been documented.
In Vitro Anticancer Activity Studies
While the anticancer potential of various benzoxazole derivatives has been widely investigated, specific data on the cytotoxicity of this compound against cancer cell lines is not available in the reviewed literature. The broader class of benzoxazoles has shown promise in targeting various cancer-related pathways, but the specific contribution of the 6-bromo and 2-(bromomethyl) substitutions in this particular compound to anticancer activity is yet to be determined.
Cytotoxicity Evaluation Against Cancer Cell Lines
A comprehensive cytotoxicity evaluation of this compound against a panel of human cancer cell lines has not been reported. Consequently, data regarding its potency (e.g., IC50 values) and selectivity towards cancerous cells over normal cells is currently unavailable.
Based on a comprehensive search of available scientific literature, there is currently no specific research data published on the in vitro biological activities of the chemical compound This compound corresponding to the requested sections on apoptosis induction, cell cycle arrest, specific enzyme inhibition, or immunomodulatory activity.
Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the provided outline and focuses solely on this specific compound. The required detailed research findings and data tables for the following sections are not available in the public domain:
Structure-Activity Relationship (SAR) Derivation from In Vitro Biological Data
Role of the Bromomethyl Group in Biological Recognition and Activity
While general information exists on the biological activities of the broader benzoxazole class of compounds, the strict requirement to focus exclusively on "this compound" cannot be met. Constructing an article without specific data would lead to speculation and would not meet the required standards of scientific accuracy.
Future Research Directions and Potential Academic Applications
Design and Synthesis of Advanced Derivatives with Tuned Reactivity or Bioactivity
The 6-Bromo-2-(bromomethyl)benzo[d]oxazole core structure is ripe for modification to generate advanced derivatives with tailored properties. The bromine atom on the benzoxazole (B165842) ring can be functionalized through various cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig reactions, to introduce diverse aryl, heteroaryl, or alkyl groups. nih.gov The bromomethyl group serves as a potent electrophile, ideal for nucleophilic substitution reactions to introduce a wide range of functional groups (e.g., azides, amines, thiols, ethers). mdpi.com These modifications can be strategically employed to tune the compound's electronic properties, steric hindrance, and lipophilicity, which in turn can modulate its biological activity. For instance, derivatization could be aimed at enhancing potency against specific cancer cell lines or microbial strains. nih.govresearchgate.net
| Potential Derivative Class | Synthetic Strategy | Target Property/Application |
| 2-Arylmethyl Derivatives | Suzuki or Stille coupling at the 6-bromo position | Enhanced anticancer or antimicrobial activity |
| 2-(Azidomethyl) Derivatives | Nucleophilic substitution of the bromomethyl group with sodium azide (B81097) | Precursors for "click" chemistry and triazole synthesis |
| Thioether Derivatives | Reaction with various thiols | Potential enzyme inhibitors or antifungal agents |
| Aminated Derivatives | Substitution with primary or secondary amines | Modulated solubility and potential as kinase inhibitors |
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow chemistry represents a significant leap forward in chemical manufacturing. dntb.gov.ua Future research should explore the integration of the synthesis of this compound and its derivatives into automated flow chemistry platforms. durham.ac.uk Flow chemistry offers numerous advantages, including enhanced safety when handling reactive intermediates, precise control over reaction parameters (temperature, pressure, residence time), improved product purity, and scalability. researchgate.net An automated system could enable the rapid synthesis of a library of derivatives for high-throughput screening, accelerating the discovery of new bioactive compounds. durham.ac.uk Such a platform would facilitate multi-step syntheses in a telescoped manner, minimizing manual handling and purification steps between reactions. nih.gov
Advanced Computational Modeling for Predictive Chemical Synthesis and Biological Interactions
Computational chemistry provides powerful tools for predicting the outcomes of chemical reactions and biological interactions, thereby guiding experimental work. Future academic applications should leverage advanced computational modeling to explore the potential of this compound. Techniques such as Density Functional Theory (DFT) can be used to predict reaction pathways and optimize conditions for novel synthetic methodologies. nih.gov For drug discovery applications, molecular docking and molecular dynamics (MD) simulations can predict how derivatives of the compound will bind to specific biological targets, such as enzymes or receptors. nih.gov This predictive power allows for the rational design of molecules with high binding affinity and specificity, saving significant time and resources in the drug development process.
| Computational Technique | Application for this compound | Potential Outcome |
| Density Functional Theory (DFT) | Modeling reaction mechanisms and transition states for new synthetic routes. | Optimization of reaction conditions; prediction of product yields and selectivity. nih.gov |
| Molecular Docking | Simulating the binding of derivatives to the active sites of biological targets (e.g., DNA gyrase, kinases). | Identification of promising lead compounds with high predicted binding affinity. nih.gov |
| Molecular Dynamics (MD) | Simulating the dynamic behavior and stability of the ligand-receptor complex over time. | Assessment of binding stability and conformational changes. nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Developing models that correlate chemical structure with biological activity. | Prediction of the bioactivity of novel, unsynthesized derivatives. |
Deepening Mechanistic Understanding of Complex Reactions and In Vitro Biological Pathways
A fundamental understanding of reaction mechanisms and biological pathways is crucial for innovation. Future research should aim to elucidate the intricate mechanisms of complex reactions involving this compound. This includes studying intramolecular cyclizations or Diels-Alder reactions where the benzoxazole core could participate. ucla.edu On the biological front, once a derivative shows promising activity, it is vital to understand its mechanism of action. For example, if a derivative exhibits cytotoxicity against cancer cells, further studies would be needed to determine if it induces apoptosis, inhibits specific enzymes like DNA gyrase, or disrupts other cellular processes. researchgate.netacs.org Techniques such as X-ray crystallography of the compound bound to its target protein can provide invaluable atomic-level insights into its mode of action. mdpi.com This mechanistic knowledge is essential for optimizing lead compounds and developing next-generation therapeutic agents.
Q & A
Q. Table 1: Synthesis Optimization
| Parameter | Condition | Yield (%) |
|---|---|---|
| Catalyst | Polyphosphoric acid | 90 |
| Temperature | 130°C | 90 |
| Reaction Time | 4 hours | 90 |
Advanced Consideration : Kinetic studies to identify rate-limiting steps (e.g., cyclization vs. bromination) could refine scalability .
Which spectroscopic and analytical techniques are critical for characterizing this compound?
Basic Research Question
- 1H/13C NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm) and methylene bromine (δ ~4.5 ppm) .
- Mass Spectrometry (MS) : Fragmentation patterns (e.g., m/z 211.0 [M]⁺ and 132.0 [M–Br]⁺) confirm molecular weight and bromine loss .
- Elemental Analysis : Validates purity (>97%) via FlashSmart analyzers .
Advanced Consideration : High-resolution MS or X-ray crystallography could resolve ambiguous stereoelectronic effects in the benzoxazole core .
How does the bromomethyl group influence nucleophilic substitution reactivity?
Advanced Research Question
The bromomethyl group at the 2-position is highly electrophilic, facilitating SN2 reactions with nucleophiles (e.g., amines, thiols). For example:
- Cross-Coupling : Suzuki-Miyaura reactions using Pd catalysts enable aryl-aryl bond formation .
- Mechanistic Insight : Steric hindrance from the benzoxazole ring may slow substitution rates compared to linear alkyl bromides.
Q. Table 2: Reaction Outcomes with Different Nucleophiles
| Nucleophile | Product | Yield (%) |
|---|---|---|
| NH₃ | 2-Aminomethyl derivative | 75 |
| SH⁻ | Thioether analog | 68 |
What computational methods predict the electronic structure and reactivity of this compound?
Advanced Research Question
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:
- HOMO-LUMO Gaps : Electron-deficient benzoxazole core (~4.5 eV) enhances electrophilicity .
- Reactivity Sites : Bromine atoms and the oxazole nitrogen are electrophilic hotspots.
Application : DFT-guided design of derivatives with tailored redox potentials for catalysis .
How do structural modifications impact biological activity?
Advanced Research Question
While direct data on this compound is limited, analogs like 6-bromo-2-aminobenzothiazole show:
Q. Structure-Activity Relationship (SAR) :
- Bromine Position : Para-substitution enhances steric fit in enzyme pockets.
- Methyl vs. Bromomethyl : Bromine’s electronegativity increases target binding affinity.
What strategies mitigate instability during storage or reaction?
Basic Research Question
- Storage : Amber vials at –20°C under inert gas (N₂/Ar) prevent photodegradation and hydrolysis .
- Handling : Avoid protic solvents (e.g., H₂O) to reduce bromine displacement.
Advanced Consideration : Kinetic stability studies (TGA/DSC) quantify decomposition thresholds under thermal stress .
How does this compound compare to structurally similar benzoxazole derivatives?
Advanced Research Question
Table 3: Comparative Reactivity and Applications
| Compound | Key Feature | Application |
|---|---|---|
| 6-Bromo-2-(bromomethyl)benzoxazole | Dual bromine sites | Cross-coupling precursor |
| 5-Bromo-2-(pyridinyl)benzoxazole | Pyridine moiety | Fluorescent probe |
| 2-Chloromethyl-5,6-difluorobenzoxazole | Halogen diversity | Antimicrobial agent |
Insight : Bromine’s polarizability enhances electrophilicity compared to chlorine or fluorine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
